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Compound of Interest

Compound Name: Cyclopentadecene

Cat. No.: B13795432 Get Quote

Disclaimer: Direct theoretical and experimental studies on the reactivity of cyclopentadecene
are notably scarce in publicly available scientific literature. This guide, therefore, extrapolates

and predicts the reactivity of cyclopentadecene based on established principles of alkene

chemistry and computational and experimental studies on analogous, more thoroughly

researched macrocyclic alkenes (typically C12-C18). The presented quantitative data and

experimental protocols are derived from these analogous systems and should be considered

as predictive benchmarks for cyclopentadecene, requiring experimental validation.

Introduction
Cyclopentadecene is a 15-carbon macrocyclic alkene, a class of molecules with significant

interest in fragrance chemistry, natural product synthesis, and polymer science. Understanding

and predicting its reactivity is crucial for designing synthetic routes and developing new

materials. Computational chemistry offers powerful tools to investigate reaction mechanisms,

predict kinetic and thermodynamic parameters, and ultimately guide experimental work. This

technical guide provides a theoretical overview of the reactivity of cyclopentadecene, focusing

on key reaction classes including epoxidation, hydrogenation, and polymerization.

Computational Methodologies for Reactivity
Prediction
The reactivity of cyclopentadecene can be theoretically investigated using a variety of

computational chemistry methods. Density Functional Theory (DFT) is a widely used approach
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that provides a good balance between accuracy and computational cost for studying reaction

mechanisms, transition states, and energy profiles. For more accurate energy calculations,

higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC)

theory can be employed, often in a single-point energy calculation on DFT-optimized

geometries.

Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for

studying reactions in a solvent or with large catalyst systems, where the reactive center is

treated with a high level of theory (QM) and the surrounding environment is treated with a more

computationally efficient method (MM).

Key Reaction Classes and Predicted Reactivity
Epoxidation
Epoxidation, the formation of an epoxide from an alkene, is a fundamental transformation in

organic synthesis. For macrocyclic alkenes, this reaction is of interest for the synthesis of

complex molecules and specialty polymers.

Theoretical Insights from Analogous Systems:

Computational studies on the epoxidation of various alkenes, including macrocyclic ones, have

elucidated the mechanism of this reaction with different oxidizing agents. For instance, studies

on Mn-Salen macrocyclic catalysts have utilized DFT calculations to rationalize the

enantioselectivity of epoxidation reactions.[1] Mechanistic studies on alkene epoxidation by

macrocyclic manganese porphyrin catalysts have also been supported by DFT calculations to

understand the formation of active catalytic species.[2][3]

Predicted Reactivity of Cyclopentadecene:

The double bond in cyclopentadecene is expected to be susceptible to epoxidation by

common reagents such as peroxy acids (e.g., m-CPBA) and metal-oxo catalysts. The large,

flexible ring of cyclopentadecene may allow for relatively facile attack on the double bond,

although the conformational dynamics of the ring could influence the stereoselectivity of the

reaction.

Logical Workflow for a Theoretical Epoxidation Study:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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